An In-depth Technical Guide to m-PEG6-acid: Core Chemical Properties and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG6-acid: Core Chemical Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-acid, also known as methoxy-hexaethylene glycol-acid, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical component in modern bioconjugation and drug delivery. Its structure features a methoxy-terminated, six-unit polyethylene glycol chain and a terminal carboxylic acid. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecule, can reduce immunogenicity, and improves pharmacokinetic profiles, while the terminal carboxylic acid provides a reactive handle for forming stable amide bonds with primary amines.[1][2][3] This guide provides a comprehensive overview of the chemical properties of m-PEG6-acid, detailed experimental protocols for its use in bioconjugation, and logical workflows for its application in drug development.
Core Chemical and Physical Properties
The physicochemical properties of m-PEG6-acid are fundamental to its application in bioconjugation. These properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Synonyms | m-PEG6-acid, 2,5,8,11,14,17-Hexaoxaicosan-20-oic acid, m-PEG5-CH2CH2COOH |
| CAS Number | 1347750-72-4 |
| Molecular Formula | C14H28O8 |
| Molecular Weight | 324.37 g/mol [4][5] |
| Appearance | Colorless oil or liquid[6][7] |
| Purity | Typically >95%[1][5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and THF[1][6][8] |
| pKa | 4.28 ± 0.10 (Predicted)[7] |
| Storage Conditions | Store at -20°C or 2-8°C, protected from moisture.[1][7] |
Applications in Bioconjugation and Drug Delivery
The primary utility of m-PEG6-acid lies in its role as a hydrophilic linker. The terminal carboxylic acid can be activated to react with primary amine groups, such as the lysine residues on proteins, to form a stable amide bond.[1][2][3] This process, often referred to as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:
-
Increasing Solubility: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic molecules.[1][2][3]
-
Prolonging Circulation Time: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
-
Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.
m-PEG6-acid is a key component in the development of advanced drug delivery systems, including:
-
Antibody-Drug Conjugates (ADCs): Where it can be part of the linker connecting a potent cytotoxic drug to a monoclonal antibody, enhancing the overall stability and solubility of the ADC.[9][]
-
PROteolysis TArgeting Chimeras (PROTACs): Where it serves as a flexible spacer to connect a target protein binder and an E3 ligase ligand, facilitating the formation of the ternary complex required for protein degradation.[2]
Experimental Protocols
The most common method for conjugating m-PEG6-acid to an amine-containing molecule is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][4]
Protocol: Two-Step Aqueous Conjugation of m-PEG6-acid to a Protein
This protocol describes the general procedure for labeling a protein with m-PEG6-acid using EDC/NHS chemistry.[1]
Materials and Reagents:
-
Protein of interest
-
m-PEG6-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if needed to dissolve m-PEG6-acid)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Prepare the Activation Buffer and Conjugation Buffer. Ensure the Conjugation Buffer is free of primary amines.
-
Dissolve the protein of interest in the Conjugation Buffer to a desired concentration (e.g., 2-10 mg/mL).
-
Dissolve m-PEG6-acid in Activation Buffer. If solubility is an issue, a small amount of DMSO or DMF can be used, but the final concentration of the organic solvent in the reaction should be minimized (<10%).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
-
Activation of m-PEG6-acid:
-
In a reaction tube, add a 2- to 10-fold molar excess of EDC and a 1.5- to 2.5-fold molar excess of NHS over m-PEG6-acid to the m-PEG6-acid solution.[11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This forms a semi-stable, amine-reactive NHS ester of m-PEG6-acid.[4][11]
-
-
Conjugation to the Protein:
-
Immediately add the activated m-PEG6-acid solution to the protein solution in the Conjugation Buffer.
-
The pH of the reaction is critical; the reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-8.0.[11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted m-PEG6-acid, EDC, NHS, and quenching reagents by purifying the conjugate.
-
Size-exclusion chromatography (SEC) or dialysis are common methods for purifying the protein conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Mandatory Visualizations
Logical Workflow for Bioconjugate Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using m-PEG6-acid.
Caption: Experimental workflow for protein conjugation with m-PEG6-acid.
Reaction Pathway for EDC/NHS Coupling
The diagram below illustrates the chemical reaction pathway for the EDC/NHS-mediated coupling of m-PEG6-acid to a primary amine.
Caption: EDC/NHS coupling reaction of m-PEG6-acid to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG6-acid, 1347750-72-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
